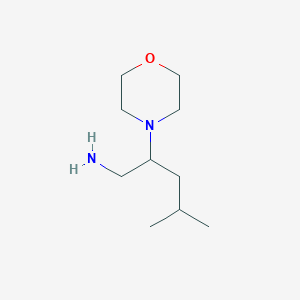
4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an intricate compound featuring multiple functional groups, including an ether, a thiol, and a nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : One common synthesis starts with the preparation of 4-(benzyloxy)benzaldehyde, followed by a series of reactions to introduce the thiol, nitrile, and quinoline functionalities. Specific conditions involve nucleophilic substitution reactions, cyclization, and thiolation processes.
Route 2: : An alternative synthesis involves the reaction of 4-(benzyloxy)aniline with propylthiol and appropriate quinoline precursors under controlled acidic or basic conditions.
Industrial Production Methods
Industrial methods typically involve optimized versions of the laboratory synthesis, with the use of scalable reaction conditions and reagents. Emphasis is placed on yield optimization, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The thiol group can be oxidized to a sulfone or sulfoxide under various conditions using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: : The benzyl ether can be subject to nucleophilic aromatic substitution, especially under strong nucleophilic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid, and other peroxides.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Major Products Formed
From Oxidation: : Sulfones, sulfoxides.
From Reduction: : Primary amines.
From Substitution: : Various substituted aromatic ethers.
Scientific Research Applications
This compound finds applications in diverse fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potential as a biochemical probe due to its functional groups.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action depends on the specific application but generally involves interaction with specific molecular targets. In biological systems, it might interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Methoxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
4-(4-(Ethoxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Unique Features
The benzyloxy group provides unique steric and electronic effects compared to methoxy and ethoxy analogs.
The presence of the nitrile group allows for additional synthetic transformations and potential bioactivity.
There you go! This should give you a comprehensive overview of 4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile. Anything else you’re curious about?
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-2-propylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-2-16-30-26-23(17-27)25(22-10-6-7-11-24(22)28-26)20-12-14-21(15-13-20)29-18-19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFVKULZSIUTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2683626.png)

![5-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2683631.png)

![2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2683633.png)


![1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2683636.png)
![ETHYL 2-[(Z)-N'-(4-CHLOROBENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ACETATE](/img/structure/B2683637.png)
![4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2683639.png)
![N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2683641.png)


